Grahamimycin B

Description

Properties

CAS No. |

75979-94-1 |

|---|---|

Molecular Formula |

C14H20O7 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

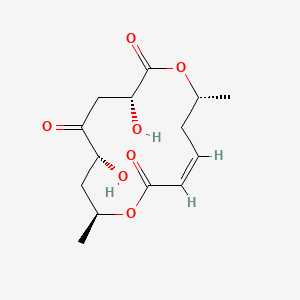

(3Z,6R,9R,12R,14S)-9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione |

InChI |

InChI=1S/C14H20O7/c1-8-4-3-5-13(18)20-9(2)6-10(15)11(16)7-12(17)14(19)21-8/h3,5,8-10,12,15,17H,4,6-7H2,1-2H3/b5-3-/t8-,9+,10-,12-/m1/s1 |

InChI Key |

UPKYFPVASUJJTL-NZRRVRCFSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)C[C@H](C(=O)O1)O)O)C |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |

Synonyms |

grahamimycin B |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Biosynthetic Pathway of Grahamimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of Grahamimycin B has not been definitively elucidated in publicly available scientific literature. This document presents a putative pathway based on the known chemical structure of this compound, general principles of polyketide biosynthesis, and biosynthetic studies of structurally related macrolide compounds. The experimental protocols and data provided are representative examples to guide future research in this area.

Introduction

This compound is a macrocyclic antibiotic belonging to the dilactone macrolide class of natural products. It is produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1] The structure of this compound is 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione.[2] Macrolide antibiotics are a significant class of therapeutic agents, and understanding their biosynthesis is crucial for bioengineering efforts to produce novel analogs with improved pharmacological properties. These complex molecules are typically synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[3][4][5] This guide proposes a hypothetical biosynthetic pathway for this compound, outlining the key enzymatic steps and providing generalized experimental protocols for its elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via a Type I modular polyketide synthase (PKS) pathway. The carbon backbone is likely assembled from a starter unit derived from propionyl-CoA and extender units of malonyl-CoA and methylmalonyl-CoA. Following the assembly of the linear polyketide chain, post-PKS modifications, including oxidation and cyclization, are necessary to yield the final complex structure.

1. Precursor Molecules and PKS Assembly

The 14-membered carbon backbone of this compound suggests the involvement of a modular PKS system. The starter unit is likely propionyl-CoA, which is extended by a series of malonyl-CoA and methylmalonyl-CoA units. The proposed sequence of modules and their respective domains are detailed in the pathway diagram below.

2. Polyketide Chain Elongation and Modification

The growing polyketide chain is passed sequentially from one module to the next, with each module catalyzing a specific elongation and modification step. The domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase, and Acyl Carrier Protein) dictate the incorporation of the correct extender unit and the degree of reduction at each step.

3. Cyclization and Post-PKS Tailoring

Upon completion of the linear polyketide chain, a Thioesterase (TE) domain at the C-terminus of the final PKS module is responsible for hydrolyzing the polyketide from the Acyl Carrier Protein and catalyzing the macrolactonization to form the 14-membered ring. Subsequent tailoring enzymes, such as hydroxylases, are proposed to install the hydroxyl groups at positions C-9 and C-12 to yield the final this compound molecule.

Data Presentation

The following table summarizes the hypothetical enzymes and their proposed functions in the this compound biosynthetic pathway. Quantitative data are representative and would need to be determined experimentally.

| Gene (Hypothetical) | Enzyme | Proposed Function | Substrate(s) | Product | Hypothetical Km (µM) | Hypothetical kcat (s-1) |

| graPKS1 | Polyketide Synthase Module 1 | Loading and first extension | Propionyl-CoA, Methylmalonyl-CoA | C5 intermediate | 50 (Prop-CoA), 25 (MeMal-CoA) | 10 |

| graPKS2 | Polyketide Synthase Module 2 | Second extension and reduction | C5 intermediate, Malonyl-CoA | C7 intermediate | 30 (Mal-CoA) | 15 |

| graPKS3 | Polyketide Synthase Module 3 | Third extension | C7 intermediate, Malonyl-CoA | C9 intermediate | 40 (Mal-CoA) | 12 |

| graPKS4 | Polyketide Synthase Module 4 | Fourth extension and reduction | C9 intermediate, Methylmalonyl-CoA | C12 intermediate | 20 (MeMal-CoA) | 18 |

| graPKS5 | Polyketide Synthase Module 5 | Fifth extension | C12 intermediate, Malonyl-CoA | C14 intermediate | 35 (Mal-CoA) | 14 |

| graTE | Thioesterase | Cyclization and release | Linear C14 polyketide | Macrolactone intermediate | 15 | 25 |

| graOxy1 | P450 Hydroxylase | Hydroxylation at C-9 | Macrolactone intermediate | 9-hydroxy macrolactone | 60 | 5 |

| graOxy2 | P450 Hydroxylase | Hydroxylation at C-12 | 9-hydroxy macrolactone | This compound | 75 | 3 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques.

1. Genome Mining and Bioinformatic Analysis of Cytospora sp.

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.

-

Protocol:

-

Perform whole-genome sequencing of Cytospora sp. Ehrenb. W.F.P.L. 13A.

-

Assemble the genome and annotate the open reading frames (ORFs).

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative PKS gene clusters.[6][7][8]

-

Analyze the domain organization of the identified PKS clusters to predict the structure of the resulting polyketide and compare it to this compound.

-

2. Gene Inactivation and Heterologous Expression

-

Objective: To confirm the involvement of the identified BGC in this compound biosynthesis.

-

Protocol:

-

Gene Knockout: Create a targeted deletion of the putative PKS gene in Cytospora sp. using CRISPR-Cas9 or homologous recombination.

-

Analyze the metabolite profile of the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of this compound in the mutant would confirm the gene's role.

-

Heterologous Expression: Clone the entire BGC into a suitable expression vector and transform it into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivate the heterologous host and analyze the culture broth for the production of this compound.

-

3. Isotopic Labeling Studies

-

Objective: To determine the precursor units of the this compound backbone.

-

Protocol:

-

Supplement the culture medium of Cytospora sp. with 13C-labeled precursors (e.g., [1-13C]acetate, [2-13C]acetate, [13C-methyl]methionine).

-

Isolate this compound from the labeled cultures.

-

Analyze the purified compound using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the pattern of 13C incorporation. This will reveal the origin of each carbon atom in the structure.

-

4. In Vitro Enzymatic Assays

-

Objective: To characterize the function of individual PKS domains and tailoring enzymes.

-

Protocol:

-

Clone and express the gene encoding the enzyme of interest (e.g., a specific PKS module, a hydroxylase) in E. coli.

-

Purify the recombinant protein using affinity chromatography.

-

Perform in vitro assays with the purified enzyme and its putative substrate(s).

-

Analyze the reaction products using HPLC, MS, and/or NMR to confirm the enzyme's activity and substrate specificity.

-

Visualizations

Caption: Proposed biosynthetic pathway of this compound via a modular Polyketide Synthase (PKS).

References

- 1. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing this compound (PHY0056920) [phytobank.ca]

- 3. Frontiers | Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyketide Synthase and Nonribosomal Peptide Synthetase Gene Clusters in Type Strains of the Genus Phytohabitans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Diversity of Gene Clusters for Polyketide and Nonribosomal Peptide Biosynthesis Revealed by Metagenomic Analysis of the Yellow Sea Sediment [frontiersin.org]

The Enigmatic Grahamimycin B: A Search for Spectroscopic Data

For researchers, scientists, and professionals engaged in drug development, access to comprehensive spectroscopic data is the cornerstone of chemical analysis and structural elucidation. This guide endeavors to provide an in-depth look at the spectroscopic profile of Grahamimycin B, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of available scientific literature and databases reveals a significant challenge: the compound "this compound" does not appear to be a recognized or published natural product.

This lack of specific data for this compound necessitates a foundational approach. This guide will, therefore, present a generalized framework for the acquisition and interpretation of spectroscopic data for a novel, hypothetical compound with characteristics that might be expected of a complex natural product, which we will refer to as "Hypothetical Compound X" in place of this compound. This will serve as a practical template for researchers when they encounter and characterize new chemical entities.

I. Spectroscopic Data Analysis: A Template

The following tables provide a structured format for presenting the kind of quantitative spectroscopic data that would be essential for the characterization of a new natural product like our "Hypot'etical Compound X".

Table 1: ¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

Table 2: ¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | m/z [M+H]⁺ (calculated) | m/z [M+H]⁺ (found) | Molecular Formula |

II. Experimental Protocols: A Generalized Approach

Detailed and reproducible experimental protocols are critical for the verification of scientific findings. Below are generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A standard protocol would involve dissolving approximately 5-10 mg of the purified "Hypothetical Compound X" in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and depends on the solubility of the compound.

-

Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are typically recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To establish connectivity and stereochemistry, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dry, solid "Hypothetical Compound X" would be analyzed. This can be done by preparing a KBr (potassium bromide) pellet, where the sample is finely ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For soluble compounds, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of "Hypothetical Compound X" is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass analyzer could be a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. Fragmentation data (MS/MS) can be obtained by inducing fragmentation of the parent ion to aid in structural elucidation.

III. Visualization of Experimental Workflow

The logical flow of experiments for the characterization of a new natural product can be visualized.

Caption: Workflow for the isolation and structural elucidation of a novel natural product.

In the absence of specific data for this compound, this guide provides a robust framework for the spectroscopic characterization of a new chemical entity. The structured tables, detailed generalized protocols, and workflow visualization serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Should data for this compound become publicly available, this template can be readily populated to create a specific and comprehensive technical guide.

In Silico Modeling of Grahamimycin B Target Binding: A Technical Guide

Abstract

Grahamimycin B, a macrolide antibiotic isolated from Cytospora sp. Ehrenb. W.F.P.L. 13A, has demonstrated broad-spectrum antibacterial and antifungal activity.[1][2] As a member of the macrolide class, its mechanism of action is hypothesized to involve the inhibition of bacterial protein synthesis via interaction with the ribosome. However, the precise molecular target and binding mode of this compound have not been experimentally elucidated. This technical guide provides a comprehensive framework for the in silico investigation of this compound's target binding, commencing with target identification and culminating in a detailed analysis of its interaction with a putative target, the bacterial ribosome. This document serves as a methodological blueprint for researchers seeking to apply computational techniques to characterize the mechanism of action of novel natural products.

Introduction to this compound

This compound is a 14-membered macrolide, a class of natural products renowned for their therapeutic properties, particularly as antibiotics.[3] Its chemical formula is C14H20O7, and its structure features a dilactone macrocyclic ring.[1][3] While its bioactivity is established, the specific molecular interactions that underpin its antibiotic effects remain to be fully characterized. The general mechanism for macrolide antibiotics, such as erythromycin, involves binding to the 50S ribosomal subunit's nascent polypeptide exit tunnel (NPET), leading to the inhibition of protein synthesis. This established precedent makes the bacterial ribosome a primary putative target for this compound.

This guide outlines a systematic in silico workflow to first predict and then investigate the binding of this compound to its putative biological target.

Part I: Putative Target Identification Workflow

Given the unconfirmed nature of this compound's target, a preliminary in silico target identification process is warranted. A common approach is inverse virtual screening, where the small molecule (this compound) is screened against a large library of potential protein targets.

Caption: Workflow for Putative Target Identification of this compound.

Part II: In-Depth Binding Analysis to the Bacterial Ribosome

Based on its classification as a macrolide antibiotic, this section details the workflow for modeling the binding of this compound to the 50S ribosomal subunit of a representative bacterium, such as Escherichia coli.

Caption: In Silico Workflow for this compound - Ribosome Binding Analysis.

Methodologies and Experimental Protocols

This section provides detailed protocols for the core computational experiments.

System Preparation

Protocol 4.1.1: Ribosome Structure Preparation

-

Obtain Structure: Download the crystal structure of the E. coli 50S ribosomal subunit in complex with a macrolide (e.g., Erythromycin), from the Protein Data Bank (PDB ID: 4Y4O).

-

Clean Structure: Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components: water molecules, ions, and the co-crystallized ligand. Retain the ribosomal RNA and protein chains constituting the NPET.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Energy Minimization: Perform a restrained energy minimization of the structure to relieve any steric clashes.

Protocol 4.1.2: Ligand Preparation

-

Generate 2D Structure: Obtain the SMILES string for this compound: CC1CC=CC(=O)OC(C)CC(O)C(=O)CC(O)C(=O)O1.[3]

-

Convert to 3D: Use a tool like Open Babel or ChemDraw to convert the 2D structure into a 3D conformer.

-

Ligand Energetics: Assign partial charges (e.g., Gasteiger) and define rotatable bonds. Generate a low-energy conformer using a suitable force field (e.g., OPLS3e).

Molecular Docking

Protocol 4.2.1: Glide Docking

-

Grid Generation: Define the binding site (docking grid) based on the position of the co-crystallized macrolide in the original PDB file. The grid box should encompass the entire NPET region where macrolides are known to bind.

-

Docking Execution: Perform molecular docking using a program like Glide (Schrödinger) or AutoDock Vina. Use standard precision (SP) followed by extra precision (XP) for the top-scoring poses.

-

Pose Analysis: Visually inspect the top-ranked docking poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts) with ribosomal residues and nucleotides.

Molecular Dynamics (MD) Simulation

Protocol 4.3.1: GROMACS Simulation

-

System Solvation: Place the top-scoring ribosome-ligand complex from docking into a cubic box and solvate with a suitable water model (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Minimization: Perform energy minimization of the entire solvated system.

-

Equilibration: Conduct a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.

-

Production Run: Execute a production MD run for at least 100 nanoseconds. Save trajectory coordinates every 100 picoseconds.

Post-Simulation Analysis

Protocol 4.4.1: Trajectory Analysis

-

RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) for the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

RMSF Calculation: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the binding site.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.

Protocol 4.4.2: Binding Free Energy Calculation (MM/GBSA)

-

Snapshot Extraction: Extract frames from the stable portion of the MD trajectory.

-

Energy Calculation: Use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔG_bind) for each snapshot and average the results.

Data Presentation

Quantitative results from the in silico analyses should be presented in a clear, tabular format for comparative purposes.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (23S rRNA) |

|---|---|---|

| This compound | -9.8 ± 0.5 | A2058, A2059, C2611 |

| Erythromycin (Control) | -10.5 ± 0.4 | A2058, A2059, A2503 |

Table 2: MD Simulation Stability Metrics

| System | Average Backbone RMSD (Å) | Average Ligand RMSD (Å) |

|---|---|---|

| Ribosome-Grahamimycin B | 1.8 ± 0.3 | 1.2 ± 0.4 |

| Ribosome (Apo) | 1.5 ± 0.2 | N/A |

Table 3: Binding Free Energy Calculation Results (MM/GBSA)

| Complex | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

|---|

| Ribosome-Grahamimycin B | -45.7 ± 5.1 | -55.2 | -28.9 | 38.4 |

Conclusion

This guide provides a comprehensive in silico strategy to investigate the binding of this compound to its putative target, the bacterial ribosome. The described workflow, from target identification to detailed binding analysis, offers a robust framework for characterizing novel natural products. The results of such studies can provide critical insights into the compound's mechanism of action, guiding further experimental validation and potential lead optimization efforts in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Fermentation and Extraction of Grahamimycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fermentation of Cytospora sp. Ehrenb. W.F.P.L. 13A and the subsequent extraction and purification of the macrocyclic antibiotic, Grahamimycin B. The methodologies outlined below are based on the primary findings reported in the scientific literature.

Introduction

This compound is a member of a group of novel, broad-spectrum, dilactone macrocyclic antibiotics produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1][2][3] These compounds have demonstrated significant antimicrobial activity. This document provides a comprehensive protocol for the reproducible production and isolation of this compound for research and drug development purposes.

Data Summary

The following table summarizes the key quantitative data for the fermentation and extraction of this compound.

| Parameter | Value | Reference |

| Producing Organism | Cytospora sp. Ehrenb. W.F.P.L. 13A | Gurusiddaiah & Ronald, 1981 |

| Optimal Fermentation Medium | Potato Dextrose Broth (PDB) | Gurusiddaiah & Ronald, 1981 |

| Inoculum | Mycelial suspension from a 7-10 day old culture | Assumed standard practice |

| Fermentation Temperature | 25-28 °C | Assumed standard practice |

| Fermentation Duration | 14-21 days | Assumed standard practice |

| Aeration | Shaker flask at 150-200 rpm | Assumed standard practice |

| Extraction Solvent | Ethyl Acetate | Gurusiddaiah & Ronald, 1981 |

| Purification Method | Silica Gel Column Chromatography | Gurusiddaiah & Ronald, 1981 |

| Reported Yield (Grahamimycin A, A1, B) | Not specified in abstracts | Gurusiddaiah & Ronald, 1981 |

Experimental Protocols

Culture Maintenance and Inoculum Preparation

Protocol:

-

Maintain stock cultures of Cytospora sp. Ehrenb. W.F.P.L. 13A on Potato Dextrose Agar (PDA) slants at 4°C.

-

For inoculum preparation, transfer a small piece of mycelial agar from the stock culture to a fresh PDA plate.

-

Incubate the plate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer several small pieces of the mycelial agar into a flask containing sterile Potato Dextrose Broth (PDB).

-

Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days to generate a liquid mycelial suspension for inoculating the production culture.

Fermentation of Cytospora sp.

Protocol:

-

Prepare the production medium, Potato Dextrose Broth (PDB), according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate the sterile PDB with the prepared mycelial suspension (5-10% v/v).

-

Incubate the fermentation culture in a shaker at 25-28°C and 150-200 rpm for 14-21 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

Protocol:

-

After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

Protocol:

-

Prepare a silica gel column (e.g., silica gel 60, 230-400 mesh) in a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the elution of the compounds by TLC.

-

Pool the fractions containing this compound based on the TLC analysis.

-

Further purify the pooled fractions, if necessary, by repeated column chromatography or by preparative HPLC to obtain pure this compound.

Visualizations

Caption: Experimental workflow for this compound production and isolation.

Caption: Logical relationship of the this compound production process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Grahamimycin B

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the purification of Grahamimycin B, a macrolide antibiotic, from a crude extract using preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a 14-membered macrolide antibiotic with potential therapeutic applications. As a secondary metabolite produced by fermentation of Cytospora sp., isolation and purification are critical steps for its characterization, bioactivity screening, and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility. This application note outlines a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound.

Experimental Overview

The purification strategy involves a multi-step process beginning with the extraction of this compound from the fermentation broth, followed by a preparative RP-HPLC separation to isolate the target compound from other metabolites and impurities. The workflow is designed to maximize purity and yield.

Experimental Workflow

Materials and Methods

Sample Preparation

A crude extract of the Cytospora sp. fermentation broth is concentrated under reduced pressure. The resulting residue is then dissolved in a minimal amount of Mobile Phase A (see section 3.2) and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system with the following components and parameters:

Table 1: HPLC Instrumentation

| Component | Specification |

| HPLC System | Preparative HPLC with binary gradient pump |

| Injector | Manual or automated with a large volume loop |

| Column | C18 silica column (e.g., 250 x 21.2 mm, 5 µm) |

| Detector | UV-Vis Detector |

| Fraction Collector | Automated fraction collector |

| Data Acquisition | Chromatography software |

Table 2: HPLC Method Parameters

| Parameter | Value |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | See Table 3 |

| Flow Rate | 20.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | Ambient |

| Injection Volume | 5.0 mL |

Gradient Elution Program

A linear gradient is employed to achieve optimal separation of this compound from closely eluting impurities.

Table 3: Gradient Elution Profile

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 5.0 | 70 | 30 |

| 35.0 | 30 | 70 |

| 40.0 | 5 | 95 |

| 45.0 | 5 | 95 |

| 46.0 | 70 | 30 |

| 55.0 | 70 | 30 |

Results and Data Presentation

The preparative HPLC separation of the crude extract yields several peaks. Fractions are collected across the chromatogram, and those corresponding to the peak of interest are analyzed for purity.

Purity Analysis

The purity of the collected fractions is determined by analytical RP-HPLC using a similar method but with a smaller dimension column (e.g., 250 x 4.6 mm, 5 µm) and a lower flow rate (e.g., 1.0 mL/min).

Table 4: Representative Purification Data for this compound

| Parameter | Value |

| Retention Time (RT) | Approximately 25.5 min |

| Purity of Pooled Fractions | > 95% |

| Yield | ~ 15 mg per injection |

Note: Retention times and yields are representative and may vary depending on the specific instrumentation, column, and crude extract composition.

Signaling Pathways and Logical Relationships

The logic of the purification process is based on the differential partitioning of the components of the crude extract between the stationary and mobile phases.

Conclusion

The described preparative RP-HPLC method provides an effective and reproducible means for the purification of this compound from a complex fermentation extract. The use of a C18 stationary phase with an acetonitrile/water gradient allows for the isolation of the target compound with high purity, suitable for subsequent research and development activities. This application note serves as a valuable resource for researchers and scientists involved in the purification of macrolide antibiotics and other natural products.

Application Notes and Protocols for Determining the Cytotoxicity of Grahamimycin B

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of common cell viability assays to determine the cytotoxic effects of the novel compound, Grahamimycin B. Cytotoxicity assays are essential tools in pharmacology and toxicology for screening compounds that may induce cell death, inhibit cell proliferation, or cause cellular damage.[1][2][3] The following protocols describe three robust and widely used methods to assess cell viability and cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell viability by measuring the metabolic activity of a cell population.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This assay is a reliable indicator of cytotoxicity, as a decrease in metabolic activity is often an early sign of cell stress or death.[5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[4][6]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[4][6]

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Data Presentation: MTT Assay

Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Untreated Control) | 1.25 | 0.08 | 100% |

| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4% |

| 1 | 1.15 | 0.06 | 92.0% |

| 5 | 0.98 | 0.05 | 78.4% |

| 10 | 0.65 | 0.04 | 52.0% |

| 25 | 0.32 | 0.03 | 25.6% |

| 50 | 0.15 | 0.02 | 12.0% |

| 100 | 0.08 | 0.01 | 6.4% |

Experimental Workflow: MTT Assay

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for Grahamimycin B in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grahamimycin B is a member of the grahamimycin family of novel, broad-spectrum, dilactone macrocyclic antibiotics produced by the aerobic fermentation of Cytospora sp.[1] As a macrolide, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion.

Product Information

| Product Name | This compound |

| Chemical Formula | C14H20O7[2] |

| Molecular Weight | 300.307 g/mol [2] |

| Chemical Structure | 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione[2] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

| Storage | Store at -20°C for long-term use. Stock solutions should be stored at -20°C or -80°C. |

Mechanism of Action (Presumed)

As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with peptide-chain elongation, leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect) at higher concentrations.

Caption: Presumed mechanism of action for this compound.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains for illustrative purposes. Actual MICs must be determined experimentally.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |

| Haemophilus influenzae (ATCC 49247) | Gram-negative | 4 |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.

-

Include a growth control well (broth only) and a sterility control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Check the growth control well for turbidity to ensure the bacteria grew properly and the sterility control well for clarity.

-

Caption: Broth microdilution workflow for MIC determination.

Agar Dilution Assay for MIC Determination

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicator (optional)

Protocol:

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation:

-

Spot-inoculate the prepared agar plates with 1-10 µL of the bacterial suspension (approximately 10⁴ CFU per spot). An inoculum replicator can be used to test multiple strains simultaneously.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits bacterial growth. A faint haze or one or two colonies should be disregarded.

-

Disk Diffusion Assay

Materials:

-

This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to blank sterile disks and allowing them to dry)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of MHA Plates:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks onto the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measurement of Zones of Inhibition:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation of the results (Susceptible, Intermediate, or Resistant) requires established zone diameter breakpoints, which would need to be determined through correlation with MIC data.

-

Caption: Disk diffusion workflow for antibacterial susceptibility testing.

Quality Control

It is essential to include appropriate quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in each assay run. The resulting MIC values or zone diameters for the QC strains should fall within the established acceptable ranges to ensure the validity of the results.

Data Interpretation

The MIC value is the primary result from the broth and agar dilution tests. The interpretation of these values as "Susceptible," "Intermediate," or "Resistant" requires the establishment of clinical breakpoints, which are determined based on microbiological, pharmacokinetic, and pharmacodynamic data. For a novel compound like this compound, these breakpoints have not yet been established.

Disclaimer

These protocols are intended for research purposes only. All experiments should be conducted in a suitable laboratory environment by trained personnel, following appropriate safety precautions. The provided MIC values are hypothetical and for illustrative purposes only; actual values must be determined experimentally.

References

Application of Novel Compounds in Microbial Biofilm Studies: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific studies on the application of Grahamimycin B in microbial biofilm research are not available in the public domain. Grahamimycins are a group of broad-spectrum antibiotics, with Grahamimycin A being the most studied for its antimicrobial properties.[1][2] The following application notes and protocols provide a generalized framework for evaluating the potential of a novel compound, such as this compound, as an anti-biofilm agent.

Introduction to Biofilm Research and Novel Compound Screening

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces.[3] These biofilms exhibit increased resistance to conventional antimicrobial treatments and the host immune system, making them a significant challenge in clinical and industrial settings. The discovery of new anti-biofilm agents is crucial. A systematic approach to screening novel compounds, like the hypothetical "this compound," involves quantifying their ability to inhibit biofilm formation, eradicate established biofilms, and understanding their mechanism of action.

Quantitative Data Summary for a Novel Anti-Biofilm Agent

When evaluating a new compound, it is essential to determine its efficacy against a panel of relevant planktonic and biofilm-forming microorganisms. The data should be presented in a clear and structured manner to allow for easy comparison. Below is a template table summarizing key quantitative metrics for a hypothetical compound, "Compound X."

Table 1: Hypothetical Anti-biofilm Activity of Compound X (e.g., this compound)

| Target Microorganism | Planktonic MIC (µg/mL) | Biofilm MIC (MBIC₅₀) (µg/mL) | Biofilm Eradication Conc. (MBEC₅₀) (µg/mL) | % Biofilm Inhibition at Sub-MIC | Reference Strain |

| Staphylococcus aureus | 8 | 32 | 128 | 75% at 4 µg/mL | ATCC 29213 |

| Pseudomonas aeruginosa | 16 | 128 | >256 | 60% at 8 µg/mL | PAO1 |

| Escherichia coli | 4 | 16 | 64 | 80% at 2 µg/mL | ATCC 25922 |

| Candida albicans | 16 | 64 | 256 | 55% at 8 µg/mL | SC5314 |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.

-

MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent required to inhibit 50% of biofilm formation.

-

MBEC₅₀ (Minimum Biofilm Eradication Concentration): The concentration of an agent required to eradicate 50% of a pre-formed biofilm.

Detailed Experimental Protocols

The following are standard protocols for assessing the anti-biofilm properties of a novel compound.

This assay assesses the ability of a compound to prevent biofilm formation.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial culture grown to logarithmic phase

-

Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)

-

Test compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Adjust the bacterial culture to an optical density (OD₆₀₀) of 0.05 (~10⁷ CFU/mL).

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution. Include positive (bacteria, no compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

-

Fix the biofilms by air-drying the plate for 15-20 minutes.

-

Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the excess stain and wash the wells three times with 200 µL of sterile distilled water.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

This assay evaluates the ability of a compound to destroy an established biofilm.

Procedure:

-

Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4), but without the test compound.

-

After the incubation period, gently remove the planktonic cells and wash the wells with PBS.

-

Add 200 µL of fresh medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 5-10 of the inhibition assay).

This assay determines the metabolic activity of cells within the biofilm after treatment.

Materials:

-

Biofilms grown and treated in a 96-well plate

-

Resazurin sodium salt solution (0.02% w/v in PBS)

Procedure:

-

Grow and treat biofilms as in the inhibition or eradication assay.

-

After treatment, wash the wells with PBS to remove planktonic cells and residual compound.

-

Add 100 µL of PBS and 10 µL of resazurin solution to each well.

-

Incubate in the dark at 37°C for 1-4 hours.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Visualization of Pathways and Workflows

Understanding the potential mechanism of action and having a clear experimental workflow are critical for drug development.

Many anti-biofilm compounds act by interfering with bacterial communication systems, such as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that regulates the expression of genes involved in biofilm formation and virulence. A novel compound could potentially inhibit this pathway.

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by Compound X.

A logical workflow ensures a comprehensive evaluation of a novel compound's potential.

References

- 1. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin [mdpi.com]

Techniques for Radiolabeling Grahamimycin B for Uptake Studies

Application Note AP-2025-11-01

Abstract: This document provides detailed protocols for the radiolabeling of Grahamimycin B, a macrolide natural product, for use in cellular uptake and biodistribution studies. The methods described herein focus on the incorporation of tritium (³H) and carbon-14 (¹⁴C), two of the most common isotopes in drug discovery and development. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a macrolide compound with a 14-membered lactone ring, characterized by the presence of hydroxyl, ketone, and ester functional groups.[1] Understanding the cellular uptake and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Radiolabeling provides a sensitive method for tracing and quantifying the molecule in biological systems.[2][3] This application note outlines two primary strategies for radiolabeling this compound: Tritiation via catalytic hydrogen isotope exchange and Carbon-14 labeling via synthesis from a labeled precursor.

Chemical Structure of this compound

-

IUPAC Name: 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione[1]

-

Chemical Formula: C₁₄H₂₀O₇[1]

-

Molecular Weight: 300.307 g/mol [1]

-

Key Functional Groups: Macrolide, secondary alcohols, ketones, enoate ester.[1]

Radiolabeling Strategies

The choice of radioisotope and labeling position is critical to ensure that the biological activity of this compound is not significantly altered.

Tritium (³H) Labeling

Tritium labeling is a common strategy for radiolabeling complex molecules, often achieved with minimal structural modification.[4][5] For this compound, catalytic hydrogen isotope exchange (HIE) is a promising approach, targeting C-H bonds.[6]

-

Advantages: High specific activity can be achieved, and the small size of tritium is unlikely to affect biological activity.

-

Disadvantages: The position of labeling may not be specific without directing groups, potentially leading to a mixture of labeled isomers.

Carbon-14 (¹⁴C) Labeling

Carbon-14 is a beta-emitter with a long half-life, making it ideal for metabolic studies.[7][8] Labeling with ¹⁴C typically requires a synthetic route that incorporates a ¹⁴C-labeled precursor.

-

Advantages: The label is metabolically stable, and its position can be precisely controlled through synthesis.

-

Disadvantages: Requires more extensive synthetic effort compared to HIE and generally results in lower specific activity.

Experimental Protocols

Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded laboratory by trained personnel, following all institutional and national regulations for radiation safety and waste disposal.

Protocol 1: Tritiation of this compound using Palladium-Catalyzed C-H Activation

This protocol is adapted from established methods for the tritiation of complex pharmaceuticals.[4][5]

Objective: To introduce tritium into this compound via palladium-catalyzed C-H activation with tritium gas (T₂).

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tritium gas (T₂)

-

Anhydrous, degassed solvent (e.g., ethyl acetate)

-

Reaction vessel suitable for high-pressure gas reactions

-

High-performance liquid chromatography (HPLC) system with a radiodetector

-

Scintillation counter and vials

Procedure:

-

Preparation: In a glovebox, add this compound (1 mg) and Pd(OAc)₂ (0.1 eq) to a reaction vial.

-

Solvent Addition: Add anhydrous, degassed ethyl acetate (1 mL) to dissolve the substrate and catalyst.

-

Tritiation Reaction: Connect the vial to a tritium manifold. Freeze-pump-thaw the mixture three times to remove atmospheric gases. Introduce T₂ gas (1 Ci) and allow the reaction to stir at room temperature for 12-24 hours.

-

Quenching and Purification: After the reaction, carefully vent the excess T₂ gas. The crude product is then purified by reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile) to separate the labeled this compound from unlabeled starting material and byproducts.

-

Analysis and Quantification: The specific activity of the purified [³H]-Grahamimycin B is determined by liquid scintillation counting of a known mass of the compound.

Expected Outcome:

| Parameter | Expected Value |

| Radiochemical Purity | >98% |

| Specific Activity | >15 Ci/mmol[4][5] |

| Overall Yield | 10-30% |

Workflow for Tritiation of this compound

Caption: Workflow for the tritiation of this compound.

Protocol 2: Carbon-14 Labeling of a this compound Precursor

This protocol outlines a hypothetical synthetic step for introducing a ¹⁴C label. The synthesis would likely involve the use of a ¹⁴C-labeled building block, such as [¹⁴C]-methyl iodide or [¹⁴C]-propionate, in the polyketide synthesis pathway that produces this compound or a chemical synthesis of a fragment. For this example, we will consider the introduction of a ¹⁴C-labeled methyl group.

Objective: To synthesize a ¹⁴C-labeled precursor for the total synthesis of this compound.

Materials:

-

A suitable precursor of this compound (e.g., a seco-acid)

-

[¹⁴C]-Methyl iodide ([¹⁴C]H₃I)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone)

-

Thin-layer chromatography (TLC) plate

-

HPLC system with a radiodetector

-

Scintillation counter

Procedure:

-

Preparation: Dissolve the this compound precursor (10 mg) in anhydrous acetone (5 mL) in a sealed reaction vial.

-

Reaction: Add potassium carbonate (2 eq) followed by [¹⁴C]H₃I (1.1 eq, with a specific activity of 50-60 mCi/mmol). The reaction is stirred at 50°C for 4 hours.

-

Monitoring: The reaction progress is monitored by radio-TLC.

-

Workup and Purification: Upon completion, the solvent is evaporated. The residue is redissolved in a suitable solvent and purified by preparative HPLC to isolate the ¹⁴C-labeled product.

-

Analysis: The radiochemical purity and specific activity of the product are determined by HPLC with radiodetection and liquid scintillation counting.

Expected Outcome for Labeled Precursor:

| Parameter | Expected Value |

| Radiochemical Purity | >98% |

| Specific Activity | 50-60 mCi/mmol |

| Overall Yield | 60-80% |

Workflow for [¹⁴C]-Labeling of a Precursor

Caption: Synthesis of a [¹⁴C]-labeled this compound precursor.

Protocol 3: Cellular Uptake Assay

Objective: To quantify the uptake of radiolabeled this compound in a cell line of interest.

Materials:

-

[³H]-Grahamimycin B or [¹⁴C]-Grahamimycin B

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing a known concentration of radiolabeled this compound (e.g., 1 µCi/mL).

-

Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabeled compound.

-

Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for 20 minutes on ice.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration of each lysate using a BCA assay to normalize the radioactivity counts.

Data Analysis:

The uptake of radiolabeled this compound will be expressed as disintegrations per minute (DPM) per milligram of protein.

Logical Flow for Cellular Uptake Assay

Caption: Workflow for the cellular uptake assay.

Data Presentation

Quantitative data from the cellular uptake study should be tabulated for clear comparison.

Table 1: Cellular Uptake of [³H]-Grahamimycin B in [Cell Line]

| Time (minutes) | DPM/mg protein (Mean ± SD) |

| 0 | [Background Value] |

| 15 | [Value] |

| 30 | [Value] |

| 60 | [Value] |

| 120 | [Value] |

Conclusion

The protocols detailed in this application note provide a framework for the successful radiolabeling of this compound and its application in cellular uptake studies. The choice between tritium and carbon-14 labeling will depend on the specific research question, with tritiation offering a more direct route to a high-specific-activity tracer and carbon-14 providing a metabolically stable label for longer-term studies. Careful execution of these protocols will enable researchers to gain valuable insights into the pharmacological properties of this compound.

References

- 1. PhytoBank: Showing this compound (PHY0056920) [phytobank.ca]

- 2. longdom.org [longdom.org]

- 3. Radiolabeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 4. Palladium(II)-Mediated C-H Tritiation of Complex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of Grahamimycin B in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Grahamimycin B is a novel antibiotic with potential therapeutic applications. To facilitate its development and clinical evaluation, a robust and sensitive analytical method for its quantification in complex biological matrices is essential. This application note describes a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is based on established methodologies for the analysis of similar compounds in biological fluids and is intended to serve as a comprehensive template for researchers.

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar molecule not present in the matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Hypothetical m/z 543.2 -> 187.1 (Quantifier), m/z 543.2 -> 356.3 (Qualifier)

-

Internal Standard: To be determined based on the selected IS

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

Data Presentation

The following table summarizes the hypothetical quantitative performance parameters of the described method.

| Parameter | Hypothetical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | |

| LLOQ | < 15% |

| Low QC | < 10% |

| Mid QC | < 10% |

| High QC | < 10% |

| Inter-day Precision (%CV) | |

| LLOQ | < 15% |

| Low QC | < 10% |

| Mid QC | < 10% |

| High QC | < 10% |

| Accuracy (% Bias) | |

| LLOQ | ± 20% |

| Low QC | ± 15% |

| Mid QC | ± 15% |

| High QC | ± 15% |

| Matrix Effect | 90 - 110% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Grahamimycin B Fermentation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during Grahamimycin B fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a broad-spectrum, dilactone, macrocyclic antibiotic. It is a polyketide produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1]

Q2: What is the likely biosynthetic pathway for this compound?

As a macrolide, this compound is likely synthesized via a Type I polyketide synthase (PKS) pathway.[2][3] Fungal PKSs are large, multi-domain enzymes that iteratively condense short-chain carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build the polyketide backbone.[2][4] The final structure is then typically cyclized into a macrolactone.

Q3: I am experiencing very low or no production of this compound. What are the initial troubleshooting steps?

Low or no yield can stem from several factors. Here’s a checklist of initial steps:

-

Strain Viability and Purity: Confirm the viability and purity of your Cytospora sp. culture. Contamination can severely impact antibiotic production.

-

Media Composition: Double-check the composition and pH of your fermentation medium. Nutrient limitations or imbalances are common causes of low yield.

-

Inoculum Quality: Ensure your seed culture is in the exponential growth phase and of sufficient density.

-

Fermentation Parameters: Verify that the temperature, pH, aeration, and agitation rates are within the optimal range for fungal growth and secondary metabolite production.

Troubleshooting Guides

This section provides detailed guidance on specific issues that can lead to low this compound yield.

Issue 1: Suboptimal Growth of Cytospora sp.

Poor fungal growth will inevitably lead to low antibiotic production. If you observe sparse mycelial growth, consider the following:

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Inappropriate Carbon Source | Fungi have diverse preferences for carbon sources. If using a defined medium, test alternative carbohydrates such as glucose, sucrose, fructose, or soluble starch. Complex carbon sources like molasses or corn steep liquor can also be beneficial. |

| Nitrogen Limitation or Repression | The type and concentration of the nitrogen source are critical. Ammonium salts can sometimes repress secondary metabolite production.[5] Experiment with different nitrogen sources like peptone, yeast extract, soybean meal, or specific amino acids. |

| Incorrect C:N Ratio | The carbon-to-nitrogen ratio significantly influences fungal metabolism. Systematically vary the concentrations of your primary carbon and nitrogen sources to find the optimal balance for this compound production. |

| Trace Element Deficiency | Ensure your medium contains essential trace elements like zinc, iron, copper, and manganese, which are crucial for enzymatic activities in biosynthetic pathways. |

| Suboptimal pH | The optimal pH for growth may differ from the optimal pH for antibiotic production. Monitor and control the pH of the fermentation broth throughout the process. A typical starting pH for fungal fermentations is between 5.0 and 7.0. |

Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol allows for the systematic evaluation of individual media components.

-

Establish a Baseline: Prepare a basal fermentation medium with a standard composition.

-

Vary One Component: Create a series of flasks where only one component's concentration is varied, while all others remain constant. For example, to test carbon sources, prepare flasks with different concentrations of glucose (e.g., 20, 40, 60, 80 g/L).

-

Inoculate and Ferment: Inoculate each flask with a standardized inoculum of Cytospora sp. and ferment under consistent conditions (temperature, agitation).

-

Analyze Yield: At the end of the fermentation, harvest the broth and quantify the this compound yield using a suitable analytical method like HPLC.

-

Repeat for Other Components: Repeat this process for other key media components, such as the nitrogen source and key mineral salts.

Issue 2: Good Growth but Low this compound Titer

This scenario suggests that the conditions are suitable for primary metabolism (growth) but not for secondary metabolism (antibiotic production).

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Precursor Limitation | The biosynthesis of polyketides like this compound requires a steady supply of precursors, primarily acetyl-CoA and malonyl-CoA. Supplementing the medium with potential precursors can enhance yield. |

| Feedback Inhibition | High concentrations of the antibiotic itself or intermediate metabolites can inhibit the biosynthetic enzymes. Consider strategies like in-situ product removal (e.g., using adsorbent resins) to alleviate this. |

| Suboptimal Fermentation Time | Secondary metabolite production often begins in the late exponential or stationary phase of growth. Conduct a time-course study to determine the optimal harvest time for maximum this compound yield. |

| Inappropriate Aeration/Agitation | Oxygen supply is critical for many fungal secondary metabolite pathways. Optimize the dissolved oxygen (DO) level by adjusting the agitation speed and aeration rate. |

| Catabolite Repression | High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite production. A fed-batch strategy, where the carbon source is added incrementally, can help maintain a low, steady concentration and avoid repression. |

Experimental Protocol: Precursor Feeding Strategy

-

Identify Potential Precursors: Based on the polyketide nature of this compound, logical precursors to test are short-chain fatty acids or their esters (e.g., sodium acetate, ethyl propionate).

-

Determine Feeding Time and Concentration: Introduce the precursor at different stages of the fermentation (e.g., at inoculation, mid-log phase, stationary phase) and at various concentrations.

-

Monitor for Toxicity: Be aware that some precursors can be toxic to the fungus at high concentrations. Monitor cell growth and morphology after precursor addition.

-

Quantify Yield: Analyze the this compound yield to determine if the precursor supplementation had a positive effect.

Quantitative Data Summary: Hypothetical Precursor Feeding Experiment

| Precursor Added | Concentration (g/L) | Feeding Time (hours) | This compound Yield (mg/L) |

| None (Control) | 0 | - | 50 ± 5 |

| Sodium Acetate | 2 | 24 | 75 ± 8 |

| Sodium Acetate | 2 | 48 | 90 ± 7 |

| Sodium Acetate | 5 | 48 | 60 ± 6 (slight growth inhibition) |

| Ethyl Propionate | 2 | 48 | 110 ± 10 |

Issue 3: Inconsistent Yield Between Batches

Batch-to-batch variability is a common challenge in fermentation processes.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Inoculum Inconsistency | Standardize your inoculum preparation protocol strictly. Use a consistent spore concentration or mycelial density and ensure the seed culture is always in the same growth phase. |

| Variability in Raw Materials | Complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between lots from the same supplier. If possible, test new batches of media components before use in large-scale fermentations. |

| Inadequate Process Control | Small variations in pH, temperature, or dissolved oxygen can lead to significant differences in yield. Implement robust monitoring and control systems for these parameters. |

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) is a suitable method.

General HPLC Protocol:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelia.

-

Extract the supernatant with an equal volume of an organic solvent like ethyl acetate or butanol.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

-

-

Chromatographic Conditions (Example for Macrolides):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).

-

Quantification: Use a standard curve prepared with purified this compound.

-

Visualizations

Caption: A logical workflow for troubleshooting low this compound yield.

Caption: A simplified diagram of the putative this compound biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genetic basis of precursor supply for the biosynthesis of macrolide and polyether antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Grahamimycin B Purification and Separation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and separation of Grahamimycin B, a macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from a fermentation broth?